Cas no 3335-98-6 (1-Phenyl-1,3-dihydro-2H-indol-2-one)

1-Phenyl-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound featuring an indolinone core substituted with a phenyl group at the 1-position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework allows for selective functionalization, enabling the development of biologically active molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its electron-rich aromatic system lends itself to further derivatization, supporting applications in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. The product is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
1-Phenyl-1,3-dihydro-2H-indol-2-one structure
3335-98-6 structure
Product Name:1-Phenyl-1,3-dihydro-2H-indol-2-one
CAS No:3335-98-6
MF:C14H11NO
MW:209.243243455887
MDL:MFCD00234850
CID:44047
PubChem ID:87560089
Update Time:2025-06-07

1-Phenyl-1,3-dihydro-2H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylindolin-2-one
    • N-Phenyloxindole
    • 1-Phenyl-1,3-dihydro-2H-indol-2-one
    • 1-Phenyloxindole
    • 1-phenyl-3H-indol-2-one
    • 1,3-DIHYDRO-1-PHENYL-2H-INDOL-2-ONE
    • 1-phenyl-1,3-dihydroindol-2-one
    • 1-phenyl-2(1H,3H)-indolone
    • 1-Phenyl-2-indolinone
    • 2-Oxo-1-phenylindoline
    • N-phenyl-indolin-2-one
    • phenyldihydroindolone
    • phenyloxindole
    • 2H-Indol-2-one, 1,3-dihydro-1-phenyl-
    • Phenylindolinon
    • 1,3,-Dihydro-1-phenyl-2H-indol-2-one
    • NSC234518
    • PubChem8946
    • n-phenyl-2-indolinone
    • Bionet2_001595
    • Cambridge id 5107941
    • 1-Phenyl-1H-indol-2-one
    • CBDivE_002234
    • MLS000052997
    • CHEM
    • NSC-234518
    • HMS1368K03
    • P1769
    • CS-0156113
    • SY009373
    • Oxindole, 1-phenyl-
    • FT-0666999
    • 1-phenyl-2,3-dihydro-1H-indol-2-one
    • N-Phenylindolin-2-one
    • Phenyloxindol
    • FT-0634784
    • A821743
    • SMR000068953
    • 1-phenyl-1,3-dihydro-indol-2-one
    • AKOS000358874
    • SR-01000195504
    • AE-641/00642028
    • J-505092
    • NS00077783
    • SR-01000195504-1
    • UNII-2FQG528CES
    • 1-Phenyl-2(1H, 3H)-indolone
    • MFCD00234850
    • 3335-98-6
    • 2FQG528CES
    • CHEMBL1305587
    • 1-Phenyl-1H-indolin-2-one
    • AC-13444
    • 2-Indolinone, 1-phenyl-
    • OWPNVXATCSXTBK-UHFFFAOYSA-N
    • SB64069
    • SDCCGMLS-0035066.P002
    • SCHEMBL143970
    • 12W-0033
    • HMS2375J20
    • DTXSID50310944
    • 1,3-Dihydro-1-phenyl-2H-indol-2-one 98%
    • N-phenyl-indole ketone
    • 1-phenoxy-1H-indole
    • 1-Phenyl-2-indolinone 2-Oxo-1-phenylindoline
    • A10687
    • STL377970
    • DB-019321
    • MDL: MFCD00234850
    • Inchi: 1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2
    • InChI Key: OWPNVXATCSXTBK-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CC=CC=2N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 209.08400
  • Monoisotopic Mass: 209.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.228
  • Melting Point: 120.0 to 126.0 deg-C
  • Boiling Point: 443.6 °C at 760 mmHg
  • Flash Point: 222.7 °C
  • Refractive Index: 1.648
  • Solubility: Almost insoluble in water
  • PSA: 20.31000
  • LogP: 2.97240
  • Solubility: Not determined
  • pka: -3.41±0.20(Predicted)

1-Phenyl-1,3-dihydro-2H-indol-2-one Security Information

1-Phenyl-1,3-dihydro-2H-indol-2-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

1-Phenyl-1,3-dihydro-2H-indol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199007647-500g
1-Phenylindolin-2-one
3335-98-6 95%
500g
$1087.56 2023-09-02
Fluorochem
045238-1g
1-Phenyloxindole
3335-98-6 95%
1g
£10.00 2022-03-01
Fluorochem
045238-5g
1-Phenyloxindole
3335-98-6 95%
5g
£17.00 2022-03-01
Fluorochem
045238-25g
1-Phenyloxindole
3335-98-6 95%
25g
£45.00 2022-03-01
Fluorochem
045238-100g
1-Phenyloxindole
3335-98-6 95%
100g
£113.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160231-25G
1-Phenyl-1,3-dihydro-2H-indol-2-one
3335-98-6 98%
25g
¥113.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160231-5G
1-Phenyl-1,3-dihydro-2H-indol-2-one
3335-98-6 98%
5g
¥35.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160231-100g
1-Phenyl-1,3-dihydro-2H-indol-2-one
3335-98-6 98%
100g
¥361.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P830953-500g
1-Phenyloxindole
3335-98-6 98%
500g
2,297.70 2021-05-17
Matrix Scientific
043324-500mg
1-Phenyl-1,3-dihydro-2H-indol-2-one, >95%
3335-98-6 >95%
500mg
$181.00 2023-09-09

1-Phenyl-1,3-dihydro-2H-indol-2-one Production Method

1-Phenyl-1,3-dihydro-2H-indol-2-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3335-98-6)1-Phenyloxindole
Order Number:sfd15908
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3335-98-6)1-Phenyl-1,3-dihydro-2H-indol-2-one
Order Number:A821743
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:14
Price ($):312.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3335-98-6)N-苯基吲哚酮
Order Number:LE3399838
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 1-Phenyl-1,3-dihydro-2H-indol-2-one

Comprehensive Overview of 1-Phenyl-1,3-dihydro-2H-indol-2-one (CAS No. 3335-98-6)

1-Phenyl-1,3-dihydro-2H-indol-2-one, also known by its CAS number 3335-98-6, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the indolinone class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of 1-Phenyl-1,3-dihydro-2H-indol-2-one.

Chemical Structure and Properties

1-Phenyl-1,3-dihydro-2H-indol-2-one is characterized by its unique molecular structure, which consists of a phenyl group attached to an indolinone core. The indolinone scaffold is a bicyclic system comprising a benzene ring fused with a pyrrolidine ring. The presence of the phenyl substituent imparts specific electronic and steric properties to the molecule, influencing its reactivity and biological activity. The compound has a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol. It is typically a white crystalline solid with a melting point ranging from 78 to 80°C.

Synthesis Methods

The synthesis of 1-Phenyl-1,3-dihydro-2H-indol-2-one can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For instance, the condensation of phenylhydrazine with acetophenone in the presence of hydrochloric acid yields the desired product. Another approach involves the cyclization of N-(phenylimino)acetophenone with an acid catalyst, such as p-toluenesulfonic acid. These methods have been extensively studied and optimized to improve the efficiency and selectivity of the synthesis process.

Biological Activities

1-Phenyl-1,3-dihydro-2H-indol-2-one exhibits a wide range of biological activities that make it an attractive target for drug discovery and development. One of its most notable properties is its potent anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. Additionally, it has been reported to possess antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Beyond its anti-inflammatory and antioxidant activities, 1-Phenyl-1,3-dihydro-2H-indol-2-one has also demonstrated promising neuroprotective effects. Research indicates that it can reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. The mechanism underlying these effects is thought to involve the modulation of key signaling pathways involved in neuronal survival and function.

Clinical Applications and Research Developments

The potential therapeutic applications of 1-Phenyl-1,3-dihydro-2H-indol-2-one have been actively explored in preclinical and early clinical studies. One area of significant interest is its use as an anti-inflammatory agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have shown promising results, with the compound demonstrating efficacy in reducing inflammation and improving disease symptoms.

In addition to its anti-inflammatory properties, there is growing interest in the use of 1-Phenyl-1,3-dihydro-2H-indol-2-one for neurodegenerative disorders. Clinical trials are currently underway to evaluate its safety and efficacy in patients with Alzheimer's disease and other related conditions. Preliminary data suggest that it may offer neuroprotective benefits without significant side effects.

Conclusion

In conclusion, 1-Phenyl-1,3-dihydro-2H-indol-2-one (CAS No. 3335-98-6) is a versatile compound with a rich history in medicinal chemistry research. Its unique chemical structure and diverse biological activities make it a valuable candidate for drug development across multiple therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for future advancements in healthcare.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:3335-98-6)1-Phenyloxindole
sfd15908
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:3335-98-6)1-Phenyl-1,3-dihydro-2H-indol-2-one
A821743
Purity:99%
Quantity:500g
Price ($):312.0
Email